![molecular formula C24H18N4O3 B2946343 1-(2-methoxybenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one CAS No. 2319875-78-8](/img/structure/B2946343.png)
1-(2-methoxybenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one
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Overview
Description
1-(2-methoxybenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a quinoline derivative that possesses a 1,2,4-oxadiazole moiety, which is known to exhibit a wide range of biological activities.
Scientific Research Applications
Medicinal Chemistry
Quinoline derivatives display a broad range of pharmacological activities, including anticancer , antiviral , anti-microbial , antifungal , anti-inflammatory , and anti-platelet aggregation activities, making them important drug intermediates .
Therapeutic Potential
They are used in various drugs such as anti-malarial (chloroquine, quinine), antibacterial (fluoroquinolones like ciprofloxacin), anticancer (topotecan), local anesthetic (dibucaine), and anti-tubercular drugs (bedaquiline) .
Antibacterial Properties
Quinoline derivatives have been noted for their antibacterial properties, which can be leveraged in creating new antibiotics or treatments for bacterial infections .
Synthesis Methods
Advances in synthesis methods of quinoline and its derivatives highlight their importance in synthetic organic chemistry and industrial chemistry applications .
Photovoltaics
Quinoline derivatives are being synthesized for third-generation photovoltaic applications, particularly in the development of metal complexes for photovoltaic cells .
Green Chemistry
There is a push towards greener and more sustainable chemical processes, and quinolines are at the forefront due to their variety of applications in medicinal and industrial chemistry .
Mechanism of Action
1,2,4-Oxadiazole
The 1,2,4-oxadiazole ring is a bioisostere of amide but shows better hydrolytic and metabolic stability . It is often used as an important pharmacophore to create novel drug molecules .
Indole Derivatives
The indole scaffold has been found in many important synthetic drug molecules which bind with high affinity to multiple receptors, helpful in developing new useful derivatives . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c1-30-21-12-5-2-8-16(21)15-28-20-11-4-3-9-17(20)18(14-22(28)29)24-26-23(27-31-24)19-10-6-7-13-25-19/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVHSNGOEWWVEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C3=CC=CC=C3C(=CC2=O)C4=NC(=NO4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxybenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one |
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